![molecular formula C12H13N5O3S B5733651 methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)

methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

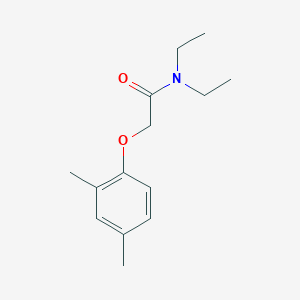

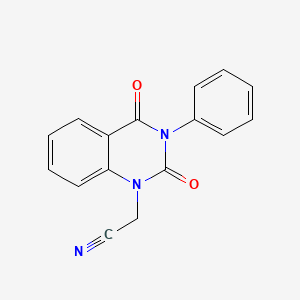

The synthesis of related compounds involves multi-step reactions starting from basic acetoacetic esters or other precursors to achieve the desired complexity and functionality. For instance, Lovro Selič et al. (1997) describe the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for the synthesis of heterocyclic systems, indicating the potential pathways that could be adapted for synthesizing the target compound (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The structure of related compounds, when analyzed through X-ray crystallography or other spectroscopic methods, reveals the presence of complex hydrogen-bonding networks and polarized molecular-electronic structures, which are pivotal for understanding the chemical behavior and reactivity of such compounds. For example, Portilla et al. (2007) discuss the hydrogen-bonded arrangements in isomeric methyl benzoate derivatives, which could provide insights into the structural analysis of the target compound (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of "methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate" could involve nucleophilic addition, substitution reactions, or participation in the formation of cyclic compounds, given the functional groups present in its structure. This aspect is supported by studies like those of Metz et al. (2010), who elucidated the reaction pathways leading to N-acetylated and cyclized products in similar compounds (Metz, Knight, Dawsey, Pennington, VanDerveer, Brown, Bigham, & Beam, 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure play a significant role in the application and handling of the compound. Studies like those conducted by Ghani and Mansour (2011) on similar compounds provide a foundation for understanding how structural variations influence these properties, which is essential for practical applications and further chemical modifications (Ghani & Mansour, 2011).

Chemical Properties Analysis

The chemical properties of "this compound" can be inferred from studies on related compounds, which include reactivity towards various nucleophiles, electrophiles, and participation in cycloaddition reactions. The work by Kim et al. (2021) on the synthesis and photophysical properties of related methyl benzoate derivatives highlights the influence of substituents on chemical behavior, which is crucial for tailoring the compound's properties for specific applications (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Tetrazole derivatives are known to interact with various enzymes and receptors in organisms .

Mode of Action

It is known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can result in a wide range of biological properties.

Biochemical Pathways

Tetrazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they obey all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Result of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

methyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-10(18)13-9-6-4-3-5-8(9)11(19)20-2/h3-6H,7H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJALGCILZMUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733597.png)

![3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5733599.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)

![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)

![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)

![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)